Propolsäure

Übersicht

Beschreibung

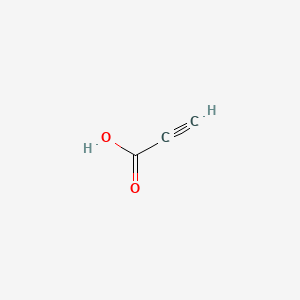

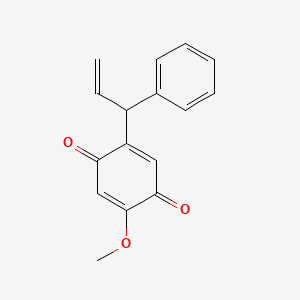

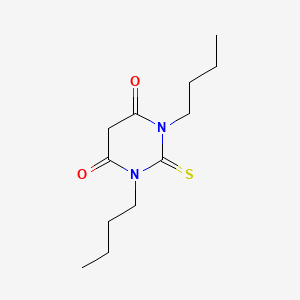

Propiolic acid, also known as prop-2-ynoic acid, is the simplest acetylenic carboxylic acid with the chemical formula HC₂CO₂H. It is a colorless liquid that crystallizes to give silky crystals and decomposes near its boiling point. Propiolic acid is soluble in water and has an odor similar to acetic acid .

Wissenschaftliche Forschungsanwendungen

Propionsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Biologie und Medizin: Propionsäurederivate werden als Additive in Elektroplattierlösungsformulierungen, Arzneimitteln und organischen Synthesezwischenprodukten von Funktionsmaterialien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Propionsäure beinhaltet ihre Umwandlung in verschiedene Derivate durch chemische Reaktionen. Beispielsweise führt ihre Exposition gegenüber Sonnenlicht zur Bildung von Trimesinsäure, und ihre Reaktion mit Chlorwasserstoff bildet Chloracrylsäure . Die molekularen Zielstrukturen und Pfade, die an diesen Reaktionen beteiligt sind, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wirkmechanismus

. . . However, the specific primary targets of propiolic acid are not clearly mentioned in the available literature.

Mode of Action

Its ethyl ester condenses with hydrazine to form pyrazolone .

Biochemical Pathways

Propiolic acid can be produced via various metabolic pathways. These pathways can be classified into three major groups: fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways . Overexpressing the native propionyl-CoA:succinate CoA transferase (CoAT), a key gene in the propionic acid biosynthetic pathway, can increase the yield and productivity .

Pharmacokinetics

Prodrug design has been used to manage pharmaceutical and pharmacokinetic problems of leads and drugs, which could potentially apply to propiolic acid .

Result of Action

It is known that propiolic acid can form a characteristic explosive solid upon treatment to its aqueous solution with ammoniacal silver nitrate .

Action Environment

The action of propiolic acid can be influenced by environmental factors. For instance, near its boiling point, propiolic acid decomposes . .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Propionsäure kann durch verschiedene Verfahren synthetisiert werden:

Oxidation von Propargylalkohol: Dieses Verfahren beinhaltet die Oxidation von Propargylalkohol an einer Bleielektrode.

Decarboxylierung von Acetylendicarbonsäure: Dieser Prozess beinhaltet die Decarboxylierung von Acetylendicarbonsäure, um Propionsäure zu erhalten.

Industrielle Produktionsverfahren:

Analyse Chemischer Reaktionen

Propionsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Bei Sonneneinstrahlung wird Propionsäure in Trimesinsäure (Benzol-1,3,5-tricarbonsäure) umgewandelt.

Bromierung: Propionsäure wird bromiert, um Dibromacrylsäure zu ergeben.

Reaktion mit Chlorwasserstoff: Diese Reaktion bildet Chloracrylsäure.

Kondensation mit Hydrazin: Der Ethylester von Propionsäure kondensiert mit Hydrazin zu Pyrazolon.

Bildung von explosiven Feststoffen: Propionsäure bildet einen charakteristischen, explosiven Feststoff bei Behandlung mit ammoniakhaltigem Silbernitrat und einen amorphen, explosiven Niederschlag mit ammoniakhaltigem Kupfer(I)-chlorid.

Vergleich Mit ähnlichen Verbindungen

Propionsäure ist aufgrund ihrer Acetylencarbonsäurestruktur einzigartig. Ähnliche Verbindungen umfassen:

- Acetylencarbonsäure

- Propargylsäure

- Propynsäure

- 2-Propynsäure

- Carboxyacetylen

- Propinosäure

Diese Verbindungen weisen ähnliche chemische Eigenschaften auf, unterscheiden sich jedoch in ihren spezifischen Anwendungen und ihrer Reaktivität.

Eigenschaften

IUPAC Name |

prop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2O2/c1-2-3(4)5/h1H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORVCLMRJXCDCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26969-44-8, 920-38-7 (mono-hydrochloride salt) | |

| Record name | 2-Propynoic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26969-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6060050 | |

| Record name | 2-Propynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 9 deg C; [Merck Index] Solid or liquid with an odor like acetic acid; mp = 18 deg C; [HSDB] Clear dark yellow liquid; mp = 16-18 deg C; [Sigma-Aldrich MSDS], Solid | |

| Record name | Propiolic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16959 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propynoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

144 °C (decomposes), BP: 72 °C at 50 mm Hg | |

| Record name | Propiolic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

58 °C (136 °F) - closed cup | |

| Record name | Propiolic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in water, ether, ethanol, chloroform, Miscible with water | |

| Record name | Propiolic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1380 g/cu cm at 20 °C | |

| Record name | Propiolic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.5 [mmHg] | |

| Record name | Propiolic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16959 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals from carbon disulfde, Crystals or liquid | |

CAS No. |

471-25-0 | |

| Record name | Propiolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPIOLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propynoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propiolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2QW39G9LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propiolic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propynoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

18 °C | |

| Record name | Propiolic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and spectroscopic data for propiolic acid?

A1: Propiolic acid, also known as 2-propynoic acid, is represented by the molecular formula C3H2O2. It has a molecular weight of 70.05 g/mol. Spectroscopically, propiolic acid exhibits characteristic peaks: a strong IR absorption band around 1680 cm−1 (C=O stretch) and signals in the 1H NMR spectrum around 9.2 ppm (COOH) and 2.9 ppm (CH) depending on the solvent.

Q2: Is propiolic acid stable?

A2: Propiolic acid is generally stable under ordinary conditions but can undergo polymerization under prolonged heating. []

Q3: What are the key structural features of propiolic acid that influence its reactivity?

A3: Propiolic acid is characterized by a terminal alkyne group (C≡CH) and a carboxylic acid group (COOH). These functionalities enable a wide range of chemical transformations, particularly in addition reactions to the triple bond and esterification or decarboxylation reactions involving the carboxylic acid group.

Q4: How is propiolic acid utilized in organic synthesis?

A4: Propiolic acid serves as a versatile building block for synthesizing diverse organic compounds. Notably, it plays a crucial role in constructing diarylalkynes, which are important structural motifs in materials chemistry and drug discovery. [, , , ]

Q5: What are the advantages of using propiolic acid in the synthesis of diarylalkynes over other alkyne sources?

A5: Compared to alternatives like trimethylsilylacetylene, propiolic acid offers several advantages:* Direct use: It eliminates the need for deprotection steps required with silyl-protected alkynes. []* Cost-effectiveness: Propiolic acid is relatively inexpensive.* Ease of handling: Propiolic acid is a stable solid at room temperature, simplifying storage and handling. []

Q6: Can you elaborate on the palladium-catalyzed synthesis of diarylalkynes from propiolic acid?

A6: A palladium catalyst enables the coupling of propiolic acid with aryl halides, forming diarylalkynes. This process involves two key steps:1. Sonogashira coupling: An aryl halide reacts with propiolic acid in the presence of a palladium catalyst and a base, yielding an arylpropiolic acid intermediate. []2. Decarboxylative coupling: The arylpropiolic acid intermediate undergoes decarboxylation in the presence of the palladium catalyst at elevated temperatures, leading to the formation of the desired diarylalkyne. [, ]

Q7: What types of palladium catalysts are effective in these reactions?

A7: Several palladium catalysts, including Pd(PPh3)4 and Pd(PPh3)2Cl2, have proven effective in promoting these coupling reactions. [, , ] Notably, the choice of ligand significantly influences the reaction selectivity and efficiency. For instance, bulky, electron-rich ligands like SPhos have demonstrated excellent selectivity in sequential Sonogashira and decarboxylative coupling reactions. []

Q8: What other heterocyclic compounds can be synthesized using propiolic acid?

A8: Propiolic acid acts as a valuable synthon for preparing various heterocycles. For example, it reacts with thiones to produce thiodioxenones, a novel class of heterocyclic compounds with potential biological activity. [, ] Furthermore, propiolic acid has been employed in the synthesis of 1,3-thiazines, sulfur analogues of nucleic acid pyrimidine bases, showcasing its versatility in medicinal chemistry. []

Q9: How does propiolic acid react with thioketones?

A9: Propiolic acid undergoes a cycloaddition reaction with thioketones, yielding thiodioxenones. This reaction proceeds through a concerted mechanism, confirmed by kinetic studies. Interestingly, the reaction demonstrates high stereoselectivity, as observed in the reaction of thiofenchone with propiolic acid, where only one diastereoisomer is formed. [, ]

Q10: Are there alternative synthetic routes to access diaryl 1,2-diketones from propiolic acid?

A10: Yes, a direct approach involves a copper-catalyzed decarboxylative coupling reaction of aryl propiolic acids with aryl iodides, followed by oxidation. This method tolerates a variety of functional groups, such as esters, aldehydes, cyano, and nitro groups, offering a practical route to diverse benzil derivatives. []

Q11: Can propiolic acid be utilized for the synthesis of polymers?

A11: Yes, propiolic acid and its derivatives have been employed in polymer synthesis. For instance, propiolic acid can be polymerized using rhodium complexes in the presence of bases, leading to the formation of cis-transoidal poly(propiolic acid). This polymer exhibits interesting properties, such as the ability to form helical structures in water, highlighting the potential of propiolic acid-based polymers in materials science. []

Q12: How does the carboxylic acid group of propiolic acid influence its reactivity?

A12: The carboxylic acid group participates in various transformations. It can undergo esterification to form propiolic acid esters, which are valuable intermediates in organic synthesis. [] Moreover, the carboxylic acid group can be leveraged for decarboxylative reactions, providing access to different alkynes and other valuable building blocks. [, ]

Q13: How is propiolic acid utilized in on-surface chemistry?

A13: Recent studies have highlighted the potential of aryl propiolic acids as monomers for on-surface polymerization. These monomers undergo decarboxylative Glaser coupling on surfaces, leading to the formation of poly(arylenebutadiynylenes). This approach offers advantages over traditional Glaser coupling, such as lower reaction temperatures and excellent selectivity, paving the way for constructing well-defined polymeric nanostructures. []

Q14: Can propiolic acid act as a catalyst or a ligand in catalytic reactions?

A14: While propiolic acid is not commonly employed as a catalyst or ligand, its derivatives, particularly propiolic acid esters and amides, can function as ligands in transition-metal catalysis. The alkyne moiety in these derivatives can coordinate to metal centers, influencing the reactivity and selectivity of catalytic transformations.

Q15: Have computational methods been employed to study propiolic acid and its reactions?

A15: Yes, computational chemistry plays a crucial role in understanding the reactivity and properties of propiolic acid. Density functional theory (DFT) calculations have been used to investigate the mechanism of decarboxylative coupling reactions involving propiolic acid. [] These calculations provide insights into the reaction intermediates and transition states, aiding in rationalizing the observed selectivity and reactivity patterns. Additionally, DFT calculations have been used to explore the conformational landscape and vibrational frequencies of propiolic acid and its complexes. []

Q16: What insights have computational studies provided into the reactivity of propiolic acid?

A16: DFT calculations have elucidated the reaction pathways for the addition of nucleophiles to propiolic acid. For example, calculations have shown that the addition of thiols to propiolic acid can proceed via either a concerted or a stepwise mechanism, depending on the reaction conditions and the nature of the thiol. []

Q17: How stable is propiolic acid under different conditions?

A17: Propiolic acid is generally stable at room temperature but may undergo polymerization or decomposition upon prolonged heating or exposure to strong bases. Proper storage conditions, such as keeping it in a cool, dry place away from incompatible materials, are essential to maintain its stability. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[c]phenanthren-2-ol](/img/structure/B1203068.png)

![2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N,N-diethylethanamine](/img/structure/B1203086.png)